Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2915-49-3
VCID: VC1974151
InChI: InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3
SMILES: CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC
Molecular Formula: C24H42O4
Molecular Weight: 394.6 g/mol

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

CAS No.: 2915-49-3

Cat. No.: VC1974151

Molecular Formula: C24H42O4

Molecular Weight: 394.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate - 2915-49-3

Specification

CAS No. 2915-49-3
Molecular Formula C24H42O4
Molecular Weight 394.6 g/mol
IUPAC Name bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
Standard InChI InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3
Standard InChI Key SVVBLKNHJWTATO-UHFFFAOYSA-N
SMILES CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC
Canonical SMILES CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC

Introduction

Physical and Chemical Properties

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate possesses distinctive physical and chemical properties that make it suitable for various industrial applications. The compound is characterized by its molecular formula C₂₄H₄₂O₄ and a molecular weight of 394.6 g/mol . At room temperature, it exists as a colorless to almost colorless clear liquid .

Table 1: Physical and Chemical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

PropertyValueReference
CAS Number2915-49-3
Molecular FormulaC₂₄H₄₂O₄
Molecular Weight394.6 g/mol
Physical State (20°C)Liquid
AppearanceColorless to almost colorless clear liquid
Flash Point202°C
Specific Gravity (20/20)0.97
Refractive Index1.46
IUPAC Standard InChIKeySVVBLKNHJWTATO-UHFFFAOYSA-N

The compound's chemical structure features a cyclohexene ring with two carboxylic acid groups esterified with 2-ethylhexanol. This structure contributes to its properties as an effective plasticizer, providing flexibility to polymers while maintaining stability under various environmental conditions.

Synthesis

The synthesis of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove the water formed during the reaction.

An alternative industrial synthesis method involves the reaction of diene/maleic acid anhydride mixtures, particularly butadiene/maleic acid anhydride mixtures, to form cyclohexanedicarboxylic acid anhydrides in the condensed phase, which can then be converted to the corresponding esters . The advantage of this process is that it can use crude maleic acid anhydride solution and crude butadiene mixture for the reaction, saving a work-up step for obtaining pure reactants .

The synthesis process typically follows these steps:

  • Preparation of 4-cyclohexene-1,2-dicarboxylic acid or its anhydride

  • Esterification with 2-ethylhexanol in the presence of an acid catalyst

  • Purification of the final product

This industrial synthesis method allows for efficient production of the compound with high purity, typically >97.0% as measured by gas chromatography .

Applications

As a Plasticizer in Polymers

The primary application of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is as a plasticizer in polymers, particularly in poly(vinyl chloride) (PVC) . As a plasticizer, it enhances the flexibility and reduces the brittleness of polymers, improving their processability and end-use properties. The compound's effectiveness as a plasticizer stems from its ability to position itself between polymer chains, reducing chain-to-chain interactions and thereby increasing flexibility.

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate has emerged as a potential alternative to traditional phthalate plasticizers like DEHP, which have faced increasing regulatory scrutiny due to health concerns. The structural similarity of the compound to phthalate plasticizers allows it to provide comparable performance while potentially offering an improved toxicological profile .

Toxicological Profile

Acute Toxicity

Research indicates that bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exhibits low acute toxicity in animal models. The available toxicological data suggest that the compound poses minimal risk for acute toxicity effects under normal use conditions.

Subchronic and Chronic Toxicity

In repeated-dose toxicity studies, centrilobular hypertrophy of hepatocytes was observed in female rats at doses of 100 mg/kg body weight per day or more. The No Observed Adverse Effect Level (NOAEL) for repeated-dose toxicity was determined to be 30 mg/kg body weight per day in female rats.

Further toxicological assessment has shown that the compound has demonstrated antibacterial and larvicidal effects. It has also been found to inhibit acetylcholinesterase activity, indicating potential neurotoxic effects at higher concentrations.

Table 2: Toxicological Data of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Study TypeResultsReference
Acute ToxicityLow acute toxicity in animal models
Repeated-Dose ToxicityCentrilobular hypertrophy of hepatocytes in female rats at ≥100 mg/kg bw/day
NOAEL (Repeated-Dose)30 mg/kg bw/day in female rats
Carcinogenicity (2-year study)No signs of toxicity or carcinogenicity at doses up to 16,000 ppm (equivalent to 805.1-1060.6 mg/kg/day)
GenotoxicityNo concern for genotoxicity based on in vitro and in vivo studies
ParameterLimitReference
Maximum Use LevelUp to 25% w/w in PVC films
Food TypesFoods for which simulants A (10% ethanol) and B (3% acetic acid) are assigned
Storage ConditionsLong-term storage at room temperature or below
Migration LimitShould not exceed 0.050 mg/kg food

The compound is considered a promising alternative to traditional phthalate plasticizers, with research indicating that it could be a safer option for various applications. This is particularly relevant given the increasing regulatory restrictions on phthalates due to their potential health effects .

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